X-Ray Crystallography Confirms Unique Δ14,15 Double Bond
The structure of 14,15-Didehydroisoeburnamine (reported as Δ14-isoeburnamine) was determined by single-crystal X-ray diffraction, providing unambiguous atomic-level evidence of the Δ14,15 double bond and the (3α,14β,16α) absolute configuration [1]. The comparator isoeburnamine is the fully saturated analog (C19H24N2O) lacking this double bond; its structure was also confirmed by X-ray diffraction in a separate study [2]. The presence of the Δ14,15 double bond in the target compound eliminates two hydrogen atoms (MW 294.39 vs. 296.41 for isoeburnamine), introduces ring planarity at the C/D ring junction, and alters the conformational landscape of the eburnane skeleton. This structural difference is not a minor isotopic or stereochemical variation—it represents a distinct chemical entity with a unique CAS registry number (50838-11-4 vs. 19877-89-5 for vincanol/(-)-isoeburnamine).
| Evidence Dimension | Molecular structure (X-ray crystallography) |
|---|---|
| Target Compound Data | C19H22N2O; MW 294.39; Δ14,15 double bond confirmed by X-ray; (3α,14β,16α) configuration |
| Comparator Or Baseline | Isoeburnamine (vincanol): C19H24N2O; MW 296.41; C14-C15 single bond; confirmed by X-ray |
| Quantified Difference | ΔMW = -2.02 Da; loss of two hydrogen atoms; introduction of one double bond equivalent; altered ring junction geometry |
| Conditions | Single-crystal X-ray diffraction; compounds isolated from Amsonia sinensis (target) and Kopsia larutensis (comparator) |
Why This Matters
For procurement, X-ray structural authentication is the gold standard for confirming chemical identity; researchers requiring a structurally validated Δ14,15-unsaturated eburnane scaffold cannot substitute the saturated analog without introducing a fundamentally different stereoelectronic environment.
- [1] Liu HM, Wu B, Zheng QT, Feng XZ. New Indole Alkaloids from Amsonia sinensis. Planta Med. 1991 Dec;57(6):566-8. doi:10.1055/s-2006-960207. PMID: 17226203. (X-ray structure of Δ14-isoeburnamine confirmed.) View Source
- [2] Chong KW, et al. Biosynthetic Enantiodivergence in the Eburnane Alkaloids from Kopsia. J Nat Prod. 2017 Nov 22;80(11):3014-3024. doi:10.1021/acs.jnatprod.7b00621. PMID: 29087707. (X-ray of isoeburnamine and related eburnane alkaloids.) View Source
